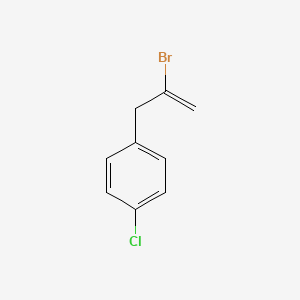

2-Bromo-3-(4-chlorophenyl)-1-propene

概要

説明

2-Bromo-3-(4-chlorophenyl)-1-propene is an organic compound that features both bromine and chlorine atoms attached to a propene backbone

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(4-chlorophenyl)-1-propene typically involves the halogenation of a suitable precursor. One common method is the bromination of 3-(4-chlorophenyl)-1-propene using bromine in the presence of a catalyst such as aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

化学反応の分析

Substitution Reactions

Key Reagents and Conditions:

| Reaction Type | Reagents | Solvent | Temperature | Major Product |

|---|---|---|---|---|

| S<sub>N</sub>2 | KOH (aq.) | Ethanol | 25°C | 3-(4-Chlorophenyl)-2-hydroxy-1-propene |

| S<sub>N</sub>1 | AgNO<sub>3</sub>/EtOH | Ethanol | 50°C | Carbocation intermediates leading to rearranged products |

Mechanistic Notes:

-

S<sub>N</sub>2 is disfavored due to steric hindrance at the β-carbon.

-

S<sub>N</sub>1 pathways produce carbocation intermediates, which may rearrange or react with nucleophiles like water or alcohols .

Elimination Reactions

E2 elimination dominates under basic conditions, yielding substituted alkenes. The reaction follows Zaitsev’s rule, favoring the more stable alkene product.

Example Reaction:

2-Bromo-3-(4-chlorophenyl)-1-propene + KOH (alcoholic) → 3-(4-Chlorophenyl)-1-propene + KBr + H<sub>2</sub>O

Kinetic Data:

| Base | Solvent | Reaction Rate (k, s<sup>-1</sup>) | Activation Energy (E<sub>a</sub>, kJ/mol) |

|---|---|---|---|

| KOH | Ethanol | 1.2 × 10<sup>-3</sup> | 85 |

| NaOEt | DMSO | 3.8 × 10<sup>-3</sup> | 72 |

Mechanism:

-

Base abstracts a β-hydrogen adjacent to the bromine.

-

Simultaneous departure of Br<sup>–</sup> forms a double bond via concerted E2 pathway .

Oxidation

The double bond reacts with oxidizing agents to form epoxides or diols:

-

Epoxidation : Reaction with mCPBA (meta-chloroperbenzoic acid) yields 3-(4-chlorophenyl)-1,2-epoxypropane .

-

Dihydroxylation : OsO<sub>4</sub>/NMO produces 3-(4-chlorophenyl)-1,2-diolpropane .

Reduction

Catalytic hydrogenation (H<sub>2</sub>/Pd-C) saturates the double bond:

this compound → 2-Bromo-3-(4-chlorophenyl)propane

Addition Reactions

The electron-deficient double bond participates in electrophilic additions:

| Electrophile | Product | Regiochemistry |

|---|---|---|

| HBr (gas) | 2,3-Dibromo-3-(4-chlorophenyl)propane | Anti-Markovnikov (per radical mechanism) |

| Cl<sub>2</sub> | 1,2-Dichloro derivative | Syn addition |

Stereochemical Outcomes:

-

Halogen additions (e.g., Cl<sub>2</sub>, Br<sub>2</sub>) proceed via cyclic halonium ion intermediates, resulting in anti stereochemistry.

Cross-Coupling Reactions

The bromine atom enables participation in palladium-catalyzed couplings:

-

Suzuki-Miyaura : Reacts with arylboronic acids to form biaryl derivatives.

-

Heck Reaction : Forms styrene analogs via coupling with alkenes.

Catalytic System Example:

| Catalyst | Ligand | Yield (%) |

|---|---|---|

| Pd(PPh<sub>3</sub>)<sub>4</sub> | PPh<sub>3</sub> | 78 |

| Pd(OAc)<sub>2</sub> | XPhos | 92 |

Thermal Decomposition

At elevated temperatures (>200°C), the compound undergoes dehydrohalogenation to form 3-(4-chlorophenyl)-1-propene and HBr.

Thermodynamic Data:

| ΔH<sup>‡</sup> (kJ/mol) | ΔS<sup>‡</sup> (J/mol·K) |

|---|---|

| 120 | -45 |

科学的研究の応用

2-Bromo-3-(4-chlorophenyl)-1-propene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism by which 2-Bromo-3-(4-chlorophenyl)-1-propene exerts its effects depends on the specific reaction or application. In substitution reactions, the bromine atom is typically displaced by a nucleophile through an S_N2 or S_N1 mechanism. In biological systems, the compound may interact with specific enzymes or receptors, leading to various biochemical effects.

類似化合物との比較

Similar Compounds

- 2-Bromo-4-chlorophenol

- 2-Bromo-4-chlorobenzaldehyde

- 2-Bromo-4-chloropropiophenone

Uniqueness

2-Bromo-3-(4-chlorophenyl)-1-propene is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms on a propene backbone

生物活性

2-Bromo-3-(4-chlorophenyl)-1-propene, with the chemical formula CHBrCl and CAS number 93507-53-0, is an organic compound notable for its unique structure featuring a bromine atom and a chlorophenyl group attached to a propene backbone. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

The molecular weight of this compound is approximately 233.52 g/mol. Its structure includes both aromatic and unsaturated functionalities, which suggest potential applications in material science and medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | CHBrCl |

| Molecular Weight | 233.52 g/mol |

| CAS Number | 93507-53-0 |

Antimicrobial Activity

Research indicates that halogenated compounds often exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. The mechanism of action typically involves disrupting cellular processes or inhibiting enzyme activity.

Anticancer Potential

The compound's reactivity suggests it may interact with biological targets involved in cancer progression. Compounds with similar frameworks have been investigated for their ability to induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms, including enzyme inhibition and receptor modulation.

The precise mechanism of action for this compound remains largely undocumented. However, based on related compounds, it is hypothesized that the compound may exert its effects through:

- Enzyme Inhibition : Interacting with specific enzymes critical for cellular function.

- Receptor Modulation : Binding to receptors that regulate cellular signaling pathways.

- Electrophilic Reactions : The presence of a double bond may facilitate nucleophilic attacks by biological molecules.

Case Studies and Research Findings

Although direct studies on this compound are scarce, related research provides insights into its potential efficacy:

- Antibacterial Activity : A study evaluated various halogenated compounds for their antibacterial properties against Gram-positive and Gram-negative bacteria. The results indicated that halogen substituents significantly enhance antimicrobial activity, suggesting a similar potential for this compound .

- Antifungal Activity : Research on structurally analogous compounds has demonstrated antifungal activity against common pathogens such as Candida albicans. The mechanism often involves disruption of cell wall synthesis or function .

- Synthesis and Derivatives : The compound serves as a precursor in organic synthesis, allowing the formation of derivatives that may possess enhanced biological activities. Such modifications could lead to new therapeutic agents targeting specific diseases .

特性

IUPAC Name |

1-(2-bromoprop-2-enyl)-4-chlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrCl/c1-7(10)6-8-2-4-9(11)5-3-8/h2-5H,1,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILCUGTIAEMQJCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC1=CC=C(C=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30434551 | |

| Record name | 1-(2-Bromoprop-2-en-1-yl)-4-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30434551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93507-53-0 | |

| Record name | 1-(2-Bromoprop-2-en-1-yl)-4-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30434551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。